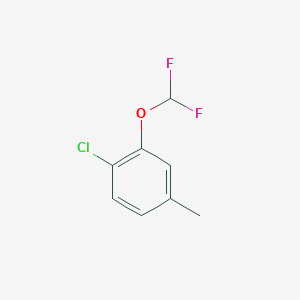
2-(3-Hidroxi-4-nitrofenil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenylacetic acid and features both hydroxyl and nitro functional groups on the aromatic ring
Aplicaciones Científicas De Investigación
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
It’s likely that the compound has a variety of effects, depending on its targets and the specific cellular context .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels within cells . Additionally, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate affects gene expression by acting as a transcriptional regulator, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate involves several key processes. At the molecular level, it binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . This binding can lead to the inhibition or activation of certain enzymes, depending on the context. For instance, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has been found to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate have been observed, with some studies reporting a gradual decrease in its efficacy over time.
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites within cells.
Transport and Distribution
The transport and distribution of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate within tissues can also vary, with higher concentrations observed in certain organs, such as the liver and kidneys.
Subcellular Localization
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate exhibits specific subcellular localization patterns that are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxy-4-nitrophenyl)acetate typically involves the esterification of 3-hydroxy-4-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-(3-hydroxy-4-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxo-4-nitrophenyl)acetate
Reduction: Formation of ethyl 2-(3-hydroxy-4-aminophenyl)acetate
Substitution: Various substituted derivatives depending on the substituent introduced
Comparación Con Compuestos Similares
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate: Similar structure but with different positions of the hydroxyl and nitro groups.
Ethyl 2-(3-hydroxy-4-methylphenyl)acetate: Contains a methyl group instead of a nitro group.
Ethyl 2-(3-hydroxyphenyl)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Propiedades
IUPAC Name |
ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXFRNYIQACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
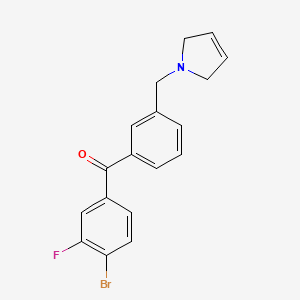
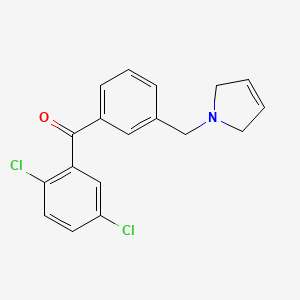
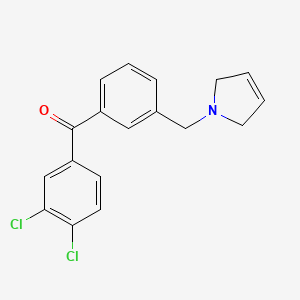
![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)
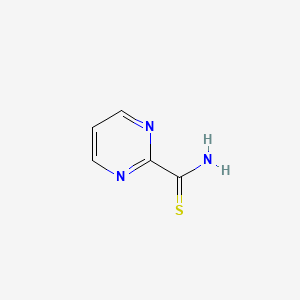
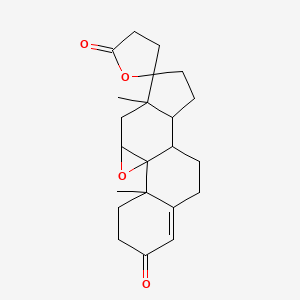
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)
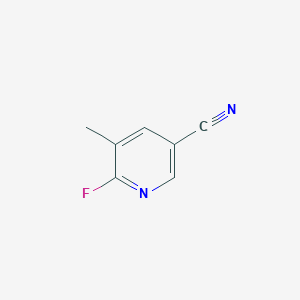
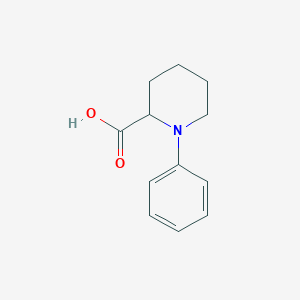
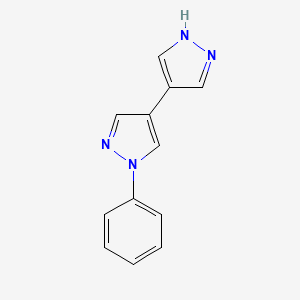
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
